2-(4-ethoxy-N-methylsulfonylanilino)-N-methylacetamide
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Overview
Description
2-(4-ethoxy-N-methylsulfonylanilino)-N-methylacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an ethoxy group, a methylsulfonyl group, and an anilino group attached to an acetamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-N-methylsulfonylanilino)-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline, methylsulfonyl chloride, and N-methylacetamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature is maintained at a specific range to ensure optimal reaction rates.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Reagents like sodium hydroxide or hydrochloric acid are employed to adjust the pH and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, automated control systems for temperature and pressure, and continuous monitoring to ensure product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-N-methylsulfonylanilino)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-ethoxy-N-methylsulfonylanilino)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions, protein binding, and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to develop new drugs.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-N-methylsulfonylanilino)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
- 2-(4-ethoxy-N-methylsulfonylanilino)propanamide
- N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide
Uniqueness
2-(4-ethoxy-N-methylsulfonylanilino)-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxy and methylsulfonyl groups, in particular, contribute to its distinct properties compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-11-7-5-10(6-8-11)14(19(3,16)17)9-12(15)13-2/h5-8H,4,9H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLDBRMIWSKAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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